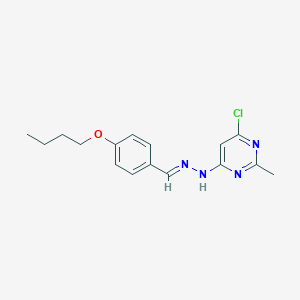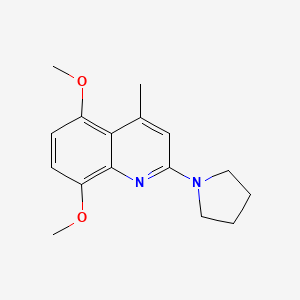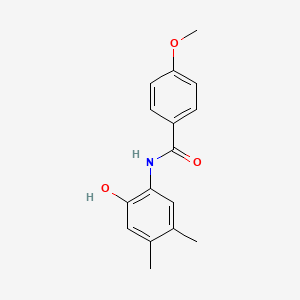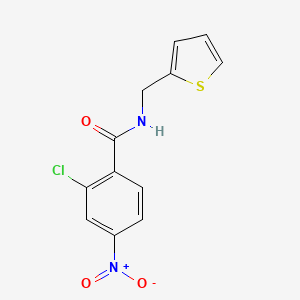
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as NCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized through a multi-step process. In
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of normal tissue homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been shown to possess anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, including the development of novel therapeutic agents based on its structure and mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for this compound and the identification of potential side effects and toxicities associated with its use. Furthermore, the development of more efficient and selective inhibitors of cancer cell growth and inflammation could be explored using this compound as a lead compound.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The multi-step synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with magnesium to form 2-chlorophenylmagnesium bromide. This compound is then reacted with 2-nitrobenzaldehyde to form N-(2-chlorophenyl)-3-(2-nitrophenyl)propenamide, which is subsequently reduced to this compound using a palladium catalyst.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-2-3-7-13(12)17-15(19)10-9-11-5-1-4-8-14(11)18(20)21/h1-10H,(H,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGPISGCJIZJX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)